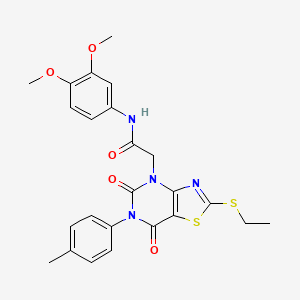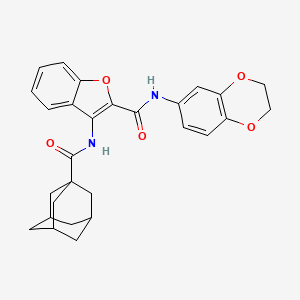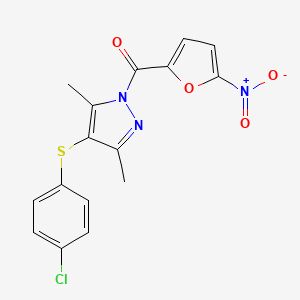
(4-((4-クロロフェニル)チオ)-3,5-ジメチル-1H-ピラゾール-1-イル)(5-ニトロフラン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌特性
この化合物は、抗癌剤として有望であることが示されています。研究者らは、この骨格の誘導体を合成し、癌細胞株に対する活性を評価してきました。 たとえば、6-(4-置換フェニル)-3-(5-ニトロフラン-2-イル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンアナログは、Staphylococcus aureusに対して良好な抗菌活性を示しました 。その作用機序と標的療法としての可能性に関するさらなる調査が必要です。
抗菌活性
この化合物とその誘導体は、抗菌性を示しています。 特に、N-2位にピロリジニル基とジエチルアミノメチル基を持つ誘導体は、Bacillus subtilisに対して強力な活性を示しました 。これらの知見は、抗菌剤としての可能性を強調しています。
抗結核活性
予備調査では、特定の誘導体に抗結核活性があることが示されています。 たとえば、N-(3,4-ジメトキシフェネチル)-2-(5-(5-ニトロフラン-2-イル)-1,3,4-チアジアゾール-2-イルチオ)アセトアミドと2-(5-(5-ニトロフラン-2-イル)-1,3,4-チアジアゾール-2-イルチオ)-N-プロピルアセトアミドは、Leishmaniaプロマスティゴートに対して強力な活性を示しました 。さらなる最適化と機構的研究は、創薬のために不可欠です。
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure, which is a part of this compound, are known to exhibit multidirectional biological activity . They have been shown to have significant antibacterial activity .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown significant activity against various bacterial strains .
Action Environment
It is known that strong selection pressure exerted on bacteria by antibiotics can lead to considerable environmental pollution .
特性
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-9-15(25-12-5-3-11(17)4-6-12)10(2)19(18-9)16(21)13-7-8-14(24-13)20(22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFUJWINPEZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
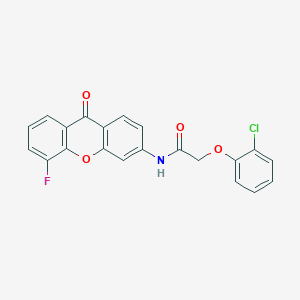
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
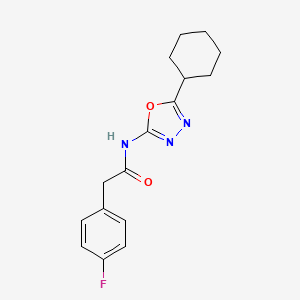
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)
